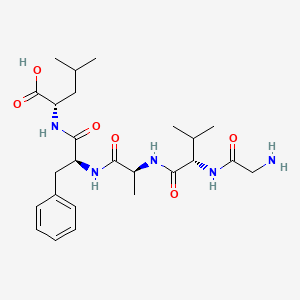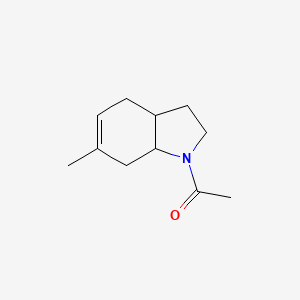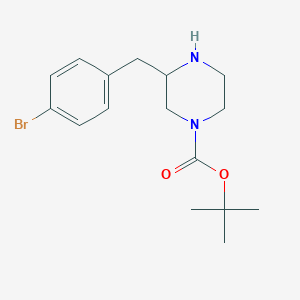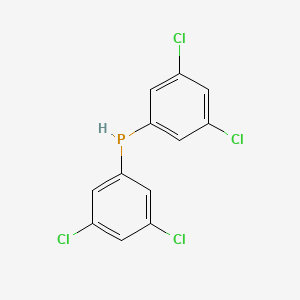![molecular formula C20H16O4 B14198124 Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]- CAS No. 833484-87-0](/img/structure/B14198124.png)
Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]- is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2-acetyl-1-naphthalenyl group through an oxy-methyl linkage
Vorbereitungsmethoden
The synthesis of benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 2-acetyl-1-naphthol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to deprotonate the benzoic acid, making it more reactive.
Formation of the Linkage: The deprotonated benzoic acid reacts with 2-acetyl-1-naphthol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the oxy-methyl linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]- can be compared with other similar compounds, such as:
Benzoic Acid Derivatives: Compounds like methyl benzoate and ethyl benzoate share the benzoic acid core but differ in their substituents, leading to variations in their properties and applications.
Naphthalene Derivatives: Compounds like 2-acetyl-1-naphthol and 1-naphthylamine have similar naphthalene structures but differ in their functional groups, affecting their reactivity and uses.
Eigenschaften
CAS-Nummer |
833484-87-0 |
|---|---|
Molekularformel |
C20H16O4 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
4-[(2-acetylnaphthalen-1-yl)oxymethyl]benzoic acid |
InChI |
InChI=1S/C20H16O4/c1-13(21)17-11-10-15-4-2-3-5-18(15)19(17)24-12-14-6-8-16(9-7-14)20(22)23/h2-11H,12H2,1H3,(H,22,23) |
InChI-Schlüssel |
NVEQBKZABIRVMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)OCC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14198052.png)

![Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate](/img/structure/B14198057.png)
![Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14198061.png)

![4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline](/img/structure/B14198078.png)
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol](/img/structure/B14198086.png)
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)
![(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B14198110.png)
![3-[4-(Methaneseleninyl)phenyl]propanoic acid](/img/structure/B14198115.png)



